5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound belongs to the spirocyclic family, featuring a fused furo[3,4-c]pyrrole core linked to an indene moiety. The structure includes two chlorinated aromatic substituents: a 3-chloro-2-methylphenyl group at position 5 and a 4-chlorophenyl group at position 2. Such spiro systems are synthesized via 1,3-dipolar cycloaddition reactions, as described for related pyrrolo[3,4-c]pyrrole derivatives (yields: 85–87%) . These reactions are atom-economical, producing minimal by-products like water and CO₂ .
Properties
Molecular Formula |
C27H17Cl2NO5 |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17Cl2NO5/c1-13-18(29)7-4-8-19(13)30-25(33)20-21(26(30)34)27(35-22(20)14-9-11-15(28)12-10-14)23(31)16-5-2-3-6-17(16)24(27)32/h2-12,20-22H,1H3 |
InChI Key |
LNDUMNMWNDUWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclization: The spirocyclic structure can be introduced via intramolecular cyclization reactions.
Functional Group Modifications: Introduction of chloro and methyl groups through halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Potential development of new therapeutic agents based on its structure.
Industry
Materials Science: Use in the development of new materials with unique properties.
Chemical Engineering: Application in the design of new chemical processes.
Mechanism of Action
The mechanism of action of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and synthesis yields of structurally related compounds:
Key Observations :
- The target compound’s estimated molecular weight (~540) aligns with analogs bearing multiple chloro substituents (e.g., : 540.79) .
- Electron-withdrawing groups (e.g., -NO₂ in ) increase molecular polarity, whereas -CF₃ () enhances lipophilicity .
- Methoxy substituents () may improve solubility but reduce metabolic stability .
Physical Properties
Melting points (mp) for spirocyclic compounds vary with substituents:
- : 271–285°C for phenyl/methyl-substituted analogs .
- : 235–237°C for hydroxy-pyrrolone derivatives .
- : No mp data, but molecular weight (501.91) suggests moderate crystallinity .
The absence of mp data for the target compound highlights a gap in characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
